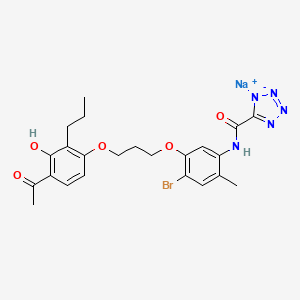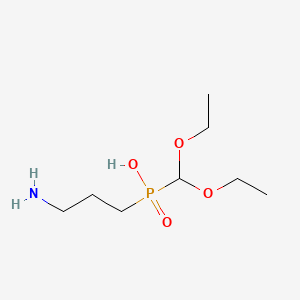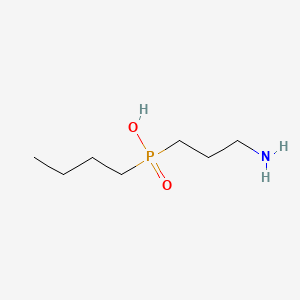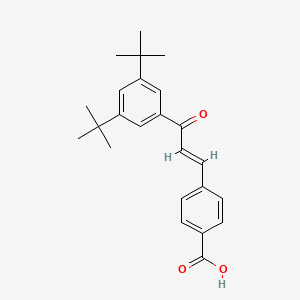
CH 55
Vue d'ensemble
Description
It binds with high affinity to retinoic acid receptor alpha (RAR-α) and retinoic acid receptor beta (RAR-β) receptors, while displaying low affinity for cellular retinoic acid binding protein (CRABP) . Ch 55 is known for its ability to induce differentiation in various cell types, making it a valuable compound in cancer research .
In Vivo
In vivo studies have demonstrated that 3,5-Di-tert-butylchalcone has the potential to modulate a number of biological processes, including cell signaling pathways, apoptosis, and autophagy. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 3,5-Di-tert-butylchalcone has been shown to have positive effects on the cardiovascular system, the immune system, and the nervous system.
In Vitro
In vitro studies have demonstrated that 3,5-Di-tert-butylchalcone is capable of modulating multiple biological processes, including cell signaling pathways, apoptosis, and autophagy. In addition, 3,5-Di-tert-butylchalcone has been found to have positive effects on the cardiovascular system, the immune system, and the nervous system.
Mécanisme D'action
Ch 55 exerts its effects by binding to retinoic acid receptor alpha (RAR-α) and retinoic acid receptor beta (RAR-β) receptors with high affinity . This binding leads to the activation of these receptors, which function as transcription factors to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis . This compound also inhibits the activity of type I transglutaminase and increases cholesterol sulfate levels, contributing to its ability to induce cell differentiation .
Activité Biologique
3,5-Di-tert-butylchalcone has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been shown to have positive effects on the cardiovascular system, the immune system, and the nervous system.
Biochemical and Physiological Effects
3,5-Di-tert-butylchalcone has been found to modulate multiple biochemical and physiological processes, including cell signaling pathways, apoptosis, and autophagy. In addition, 3,5-Di-tert-butylchalcone has been found to have positive effects on the cardiovascular system, the immune system, and the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Di-tert-butylchalcone in laboratory experiments include its ability to modulate multiple biological processes, its cost-effectiveness, and its ease of synthesis. However, there are some limitations to using 3,5-Di-tert-butylchalcone in laboratory experiments, including its potential cytotoxicity and its limited solubility.
Orientations Futures
For research on 3,5-Di-tert-butylchalcone include further exploration of its pharmacological properties and its potential therapeutic applications. Additionally, further research could be conducted to investigate the mechanism of action of 3,5-Di-tert-butylchalcone, its ability to modulate multiple biological processes, and its potential to act as an antioxidant. Other potential future directions include the development of novel synthesis methods and the exploration of its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Applications De Recherche Scientifique
Ch 55 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to induce differentiation in cancer cells, particularly in studies involving leukemia and melanoma
Cell Differentiation Studies: It is employed to study the differentiation of various cell types, including embryonic carcinoma cells and fibroblasts.
Retinoid Receptor Studies: This compound is used to investigate the role of retinoic acid receptors in cellular processes and gene expression.
Pharmaceutical Research: It serves as a lead compound for the development of new retinoid-based drugs.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ch 55 is synthesized through a series of chemical reactions involving the condensation of 3,5-di-tert-butylbenzaldehyde with 4-formylbenzoic acid . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain this compound with a purity of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Ch 55 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoic Acid: A natural agonist of retinoic acid receptors with similar differentiation-inducing properties.
Bexarotene: A synthetic retinoid that binds to retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma.
Tretinoin: Another synthetic retinoid used in the treatment of acne and acute promyelocytic leukemia
Uniqueness of Ch 55
This compound is unique due to its high affinity for retinoic acid receptor alpha (RAR-α) and retinoic acid receptor beta (RAR-β) receptors, combined with its low affinity for cellular retinoic acid binding protein (CRABP) . This selective binding profile makes it a potent inducer of cell differentiation, particularly in cancer cells, and a valuable tool in cancer research .
Propriétés
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95906-67-5, 110368-33-7 | |
| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CH55 exert its biological effects?
A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]
Q2: Which RAR subtypes does CH55 preferentially bind to?
A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.
Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?
A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]
Q4: What are the downstream effects of CH55 binding to RARs?
A4: CH55, upon binding to RARs, can induce various downstream effects, including:
- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.
- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]
- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []
- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]
Q5: What is the molecular formula and weight of CH55?
A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.
Q6: How do structural modifications of CH55 affect its activity?
A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]
Q7: What in vitro models have been used to study CH55 activity?
A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

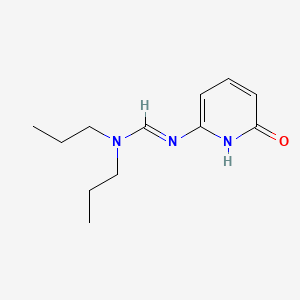
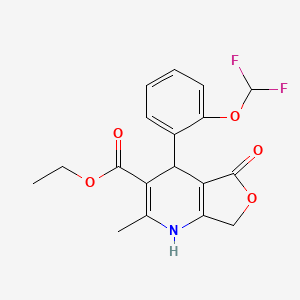
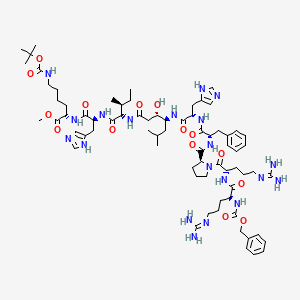
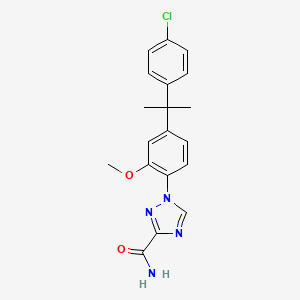
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
